molecular formula C16H18ClNO B5776762 (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine

(3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine

Cat. No. B5776762
M. Wt: 275.77 g/mol
InChI Key: MEWUNHRRMHCLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine, also known as CMEA, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicinal chemistry. CMEA belongs to the class of phenethylamines, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine is not fully understood, but it is believed to involve the inhibition of monoamine oxidase enzymes. Monoamine oxidases are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, emotion, and behavior. By inhibiting these enzymes, (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine may increase the levels of these neurotransmitters in the brain, leading to antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
(3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated its antibacterial and antifungal properties, while in vivo studies have shown its antitumor properties. (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine has also been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine is its diverse biological activities, which make it a promising candidate for the development of new drugs. Its synthesis method is also relatively simple and yields a high purity product. However, one of the limitations of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine is its potential toxicity, which may limit its use in clinical settings. Further studies are needed to fully understand its toxicity profile and to develop safer derivatives.

Future Directions

There are several future directions for the study of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine. One potential direction is the development of new derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of its potential as a treatment for other neurological disorders, such as Parkinson's disease. Further studies are also needed to fully understand its toxicity profile and to determine its safety for clinical use.
Conclusion:
In conclusion, (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine is a chemical compound with diverse biological activities and potential applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it has been extensively studied for its potential as a monoamine oxidase inhibitor and as a treatment for various neurological disorders. However, further studies are needed to fully understand its mechanism of action, toxicity profile, and potential clinical applications.

Synthesis Methods

The synthesis of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine involves the condensation reaction between 3-chloro-2-methylphenylamine and 2-ethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine obtained from this method is around 70%, making it a viable option for large-scale synthesis.

Scientific Research Applications

(3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine has also been investigated for its potential as a monoamine oxidase inhibitor (MAOI), which is a class of drugs used in the treatment of depression and anxiety disorders.

properties

IUPAC Name

3-chloro-N-[(2-ethoxyphenyl)methyl]-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-3-19-16-10-5-4-7-13(16)11-18-15-9-6-8-14(17)12(15)2/h4-10,18H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWUNHRRMHCLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(2-ethoxyphenyl)methyl]-2-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.